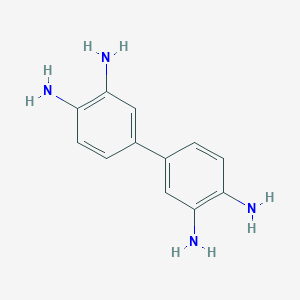

3,3'-Diaminobenzidine

Descripción general

Descripción

3,3’-Diaminobenzidine (DAB) is an organic compound with the formula (C₆H₃(NH₂)₂)₂. This derivative of benzidine is a precursor to polybenzimidazole, which forms fibers renowned for their chemical and thermal stability . DAB is widely used in immunohistochemical staining of nucleic acids and proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Commercial Preparation: DAB is prepared by treating 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup.

Alternate Synthesis Route: This involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: DAB undergoes oxidation in the presence of hydrogen peroxide, forming a water-insoluble brown precipitate.

Reduction: The dinitrobenzidine compound is reduced with hydrochloric acid and iron to produce DAB.

Substitution: DAB can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Hydrochloric acid and iron are used for the reduction process.

Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.

Major Products Formed:

Oxidation: Forms a brown precipitate used in staining procedures.

Reduction: Produces 3,3’-diaminobenzidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Immunohistochemistry

DAB is extensively used as a chromogenic substrate in immunohistochemical staining. Its primary role is to facilitate the detection of peroxidase activity associated with specific antibodies. The process involves:

- Binding : An antibody conjugated with horseradish peroxidase (HRP) binds to the target antigen in the tissue sample.

- Oxidation Reaction : In the presence of hydrogen peroxide (H2O2), DAB is oxidized to form a brown precipitate at the site of enzymatic activity.

- Visualization : The resulting brown color allows for easy visualization under a microscope.

This method is crucial for studying protein localization and expression patterns in various biological tissues .

Staining of Nucleic Acids

DAB is also employed in the staining of nucleic acids, enhancing the visualization of DNA and RNA in histological preparations. This application is particularly useful in molecular biology and pathology for assessing genetic material within cells .

Synthesis of Dyes

Beyond its role in histology, DAB serves as a precursor in the synthesis of various azo dyes used in textile manufacturing. Its ability to undergo coupling reactions makes it valuable in producing vibrant colors for fabrics and other materials .

Polymer Production

DAB is utilized in the production of polyurethane and other polymers. It reacts with diisocyanates to create cross-linked polymers that exhibit desirable mechanical properties, making them suitable for applications in adhesives, coatings, and sealants .

Research Methodologies

Recent studies have proposed novel methodologies using DAB to detect reactive oxygen species (ROS) at subcellular levels. This advancement allows researchers to visualize ROS production sites more effectively, contributing to studies on oxidative stress and cellular responses .

Case Study 1: Interference with PCR Analysis

A significant study demonstrated that DAB staining could interfere with quantitative PCR (qPCR) analyses by inhibiting mitochondrial DNA quantification. This interference was observed across various tissue types, indicating that researchers must account for DAB's effects when designing experiments involving downstream molecular techniques .

Case Study 2: Histopathological Studies

In histopathological research, DAB's effectiveness as a chromogen has been validated through numerous studies focusing on cancer diagnostics. For instance, DAB staining has been instrumental in identifying specific biomarkers associated with tumor progression, aiding in accurate cancer diagnosis and treatment planning .

Case Study 3: Environmental Toxicology

Research involving marine flatfish (Limanda limanda) has utilized DAB to assess immune responses to environmental contaminants. This application highlights DAB's versatility beyond traditional histological uses, demonstrating its role in ecological studies and monitoring environmental health .

Toxicity Considerations

While DAB has numerous applications, its potential toxicity poses risks to both researchers and subjects involved in studies. Notable concerns include:

- Skin and Respiratory Irritation : Exposure can lead to irritation upon contact or inhalation.

- Carcinogenic Potential : Although animal studies have shown mixed results regarding DAB's carcinogenicity, there remains concern over occupational exposure risks linked to certain cancers, particularly bladder cancer .

- Precautionary Measures : Researchers are advised to implement safety protocols when handling DAB to mitigate exposure risks.

Mecanismo De Acción

In immunohistochemical procedures, DAB acts as a substrate for peroxidase enzymes. When hydrogen peroxide is present, the peroxidase catalyzes the oxidation of DAB, resulting in a brown precipitate that marks the location of the target protein . This reaction is highly specific and allows for precise visualization of proteins in biological samples.

Comparación Con Compuestos Similares

Benzidine: A precursor to DAB, used in the synthesis of various dyes and polymers.

Polybenzimidazole: A polymer derived from DAB, known for its high thermal and chemical stability.

DABCO (1,4-Diazabicyclo[2.2.2]octane): A heterocyclic compound used as a base and catalyst in organic synthesis.

Uniqueness of DAB:

Actividad Biológica

3,3'-Diaminobenzidine (DAB) is a widely utilized chromogen in histological and immunohistochemical staining, primarily recognized for its role in visualizing peroxidase activity. Upon oxidation, DAB forms an insoluble brown precipitate, making it valuable for identifying specific proteins and cellular structures in tissue samples. Despite its common application, recent studies have revealed significant biological activities and potential drawbacks associated with DAB, particularly its interference with molecular analyses.

DAB is oxidized by peroxidases, which are enzymes that catalyze the oxidation of substrates using hydrogen peroxide. This reaction leads to the formation of a brown polymer that can be visualized under a microscope. The enzymatic oxidation process involves several key components:

- Cytochrome c : DAB has been shown to interact with cytochrome c, enhancing its oxidation activity. This interaction is crucial for understanding the compound's role in mitochondrial respiration and potential carcinogenic properties .

- Mitochondrial Enzymes : Studies indicate that DAB can be oxidized by mitochondrial enzymes such as succinate dehydrogenase and cytochrome oxidase. The oxidation process is sensitive to inhibitors like cyanide and azide, which can significantly decrease DAB's activity .

Inhibition of Molecular Analyses

Recent research has highlighted DAB's detrimental impact on downstream molecular applications, particularly quantitative PCR (qPCR). The presence of DAB in stained tissues has been shown to interfere with the amplification of tissue-derived DNA, leading to biased results in quantification studies. Key findings include:

- Inhibition of DNA Amplification : In muscle fibers stained with DAB, qPCR analysis revealed a dramatic reduction (approximately 90%) in amplification signals from tissue-derived DNA compared to non-stained controls. This effect was consistent across different tissue types, indicating a broad applicability of these findings .

- Direct Interaction with DNA : Experimental evidence suggests that the oxidized form of DAB interacts directly with DNA templates rather than inhibiting the polymerase enzyme involved in PCR reactions. This interaction reduces the availability of DNA for amplification .

Carcinogenic Potential

While this compound is classified as a mild carcinogen, its exact mechanism of carcinogenicity remains an area of active research. Studies have indicated that:

- Oxidative Stress : The enzymatic activity associated with DAB may lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress and potential DNA damage .

- Comparative Studies : Research comparing various benzidine derivatives has shown that while some derivatives exhibit strong carcinogenic properties, DAB's ability to reduce cytochrome c suggests it possesses moderate carcinogenic potential .

Table: Summary of Key Findings on this compound

Implications for Research and Clinical Practice

The biological activities of this compound necessitate careful consideration when used in histological applications. Researchers must acknowledge the potential biases introduced by DAB staining in molecular studies and consider alternative methods or controls to validate findings.

Propiedades

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTOKWSFWGCZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036827 | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brown hygroscopic solid; [ICSC], RED-TO-BROWN HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>200 °C | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: very poor | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

91-95-2 | |

| Record name | 3,3′-Diaminobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-3,3',4,4'-tetramine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3,3',4,4'-tetrayltetraamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RV4T6KHQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

176 °C | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.